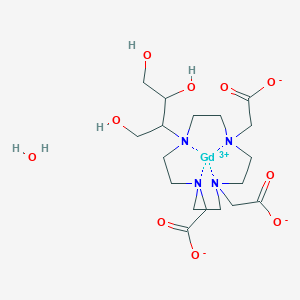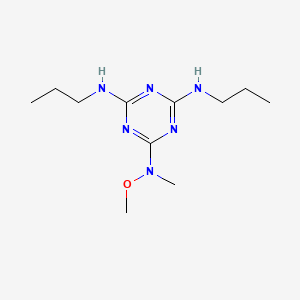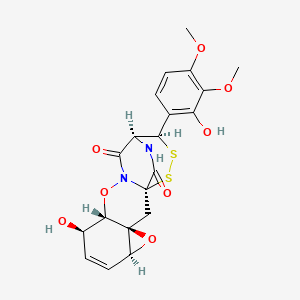
Gliovirin
Vue d'ensemble
Description
Gliovirin is a strong anti-oomycete and a potential anticancer compound . It is produced by “P” strains of the plant disease biocontrol fungus Trichoderma virens and plays a role in the biological control of certain plant pathogens .
Synthesis Analysis
The synthesis of Gliovirin involves a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester . Oxidative elaboration to the fully functionalized bicycle was achieved through a series of mild transformations . A novel oxidative sulfenylation of triketopiperazines enables asymmetric formation of dithiodiketopiperazines on sensitive substrates .Molecular Structure Analysis
The structure of Gliovirin was determined by NMR, mass spectral, and X-ray crystallographic methods . The UV spectrum of Gliovirin was found to be almost identical to that of FA-2097, indicating the presence in FA-2097 of the same chromophore .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Gliovirin include an asymmetric oxidative sulfenylation of triketopiperazines and a copper-catalyzed asymmetric oxime propargylation .Physical And Chemical Properties Analysis
The molecular weight of Gliovirin is 480.5 g/mol . It has a complexity of 877 and a topological polar surface area of 181 Ų .Applications De Recherche Scientifique
Biocontrol Activities
Gliovirin is produced by certain species of the fungus Trichoderma . These fungi are known for their biocontrol activities . They are used as biopesticides and biofertilizers due to their ability to enhance plant growth, impart stress tolerance, and induce systemic resistance of the plant to other fungi .
Antibiotic Properties
Gliovirin is one of the specific antibiotics produced by Trichoderma species . These secreted metabolites are well-known antibiotics showing inhibitory effects on the phytopathogens in vivo or in vitro conditions .
Antifungal Properties
Gliovirin, along with other metabolites produced by Trichoderma species, has antifungal properties . These properties are utilized in the control of plant pathogens .
Production of Bioenergy-related Enzymes
Trichoderma species, which produce Gliovirin, are also known for their efficient protein production capabilities . They are widely researched for the production of bioenergy-related enzymes .
Mycoremediation
Trichoderma species are reported to be used in the mycoremediation of contaminated soils and water . The production of Gliovirin and other metabolites contributes to this application .
Industrial Applications
The secondary metabolites (SMs) derived from Trichoderma species, including Gliovirin, have industrial applications . The review focuses on its advent and progress as a global research pioneer .
Compatibility with Fungicides
Aside from the bioactivity of SMs derived from Trichoderma species, they also show compatibility with fungicides . This makes them suitable for use in various agricultural practices .
Mass Formulation Techniques
Trichoderma species and their metabolites, including Gliovirin, are subject to mass formulation techniques for their industrial applications . These techniques allow for the large-scale production and application of these beneficial fungi .
Propriétés
IUPAC Name |
(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26)/t9-,11+,12-,15-,16+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFPCHAVLFFAY-GGLVFAGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@@H]2[C@@H]3C(=O)N4[C@@](C[C@@]56[C@@H](O5)C=C[C@H]([C@@H]6O4)O)(C(=O)N3)SS2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-6T311L5925 | |
CAS RN |
83912-90-7 | |
| Record name | Gliovirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083912907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLIOVIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T311L5925 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



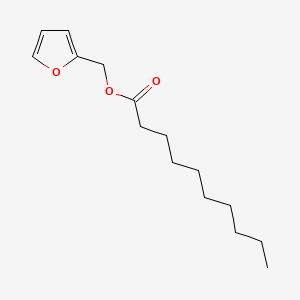
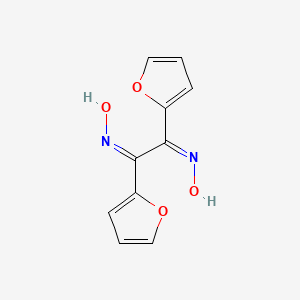
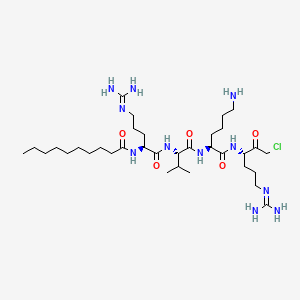
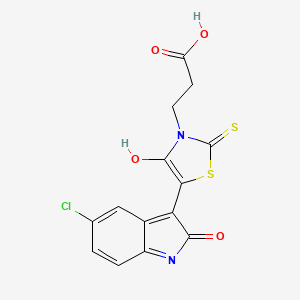
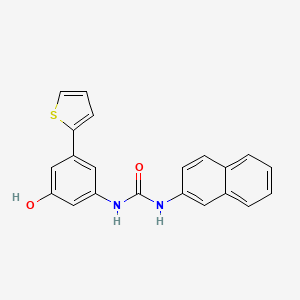
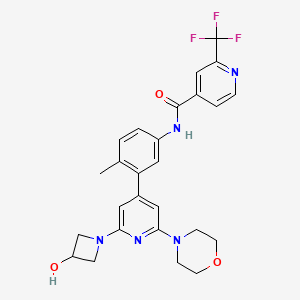
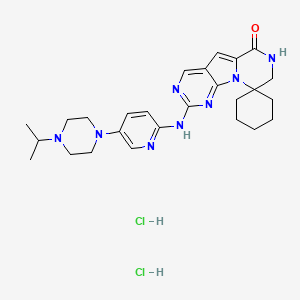

![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)
![8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607583.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)
